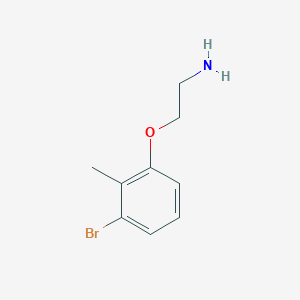
(5-Ethynyl-6-methyl-pyridin-3-yl)-methyl-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Ethynyl-6-methyl-pyridin-3-yl)-methyl-amine is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with an ethynyl group at the 5-position, a methyl group at the 6-position, and a methylamine group at the 3-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 3-bromo-5-ethynyl-6-methylpyridine.
Step 1: The 3-bromo-5-ethynyl-6-methylpyridine undergoes a nucleophilic substitution reaction with methylamine in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures (around 80-100°C).
Step 2: The resulting intermediate is then purified using column chromatography to obtain the desired this compound.
Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing large-scale purification techniques such as crystallization or distillation.
Types of Reactions:
Oxidation: The ethynyl group can undergo oxidation reactions to form various oxidized products.
Reduction: The pyridine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The methylamine group can participate in substitution reactions, especially nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the ethynyl group.
Reduction: Hydrogenated pyridine derivatives.
Substitution: Substituted amine derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential applications in the development of new pharmaceuticals due to its unique structure.
Medicine:
- Investigated for its potential as a therapeutic agent in treating various diseases.
Industry:
- Utilized in the production of advanced materials, including polymers and electronic materials.
Mecanismo De Acción
The mechanism of action of (5-ethynyl-6-methyl-pyridin-3-yl)-methyl-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions, while the methylamine group can form hydrogen bonds, contributing to its binding affinity and specificity.
Comparación Con Compuestos Similares
- (5-Ethynyl-2-methyl-pyridin-3-yl)-methyl-amine
- (5-Ethynyl-6-ethyl-pyridin-3-yl)-methyl-amine
- (5-Ethynyl-6-methyl-pyridin-2-yl)-methyl-amine
Comparison:
Structural Differences: The position and type of substituents on the pyridine ring vary among these compounds.
Unique Features: (5-Ethynyl-6-methyl-pyridin-3-yl)-methyl-amine has a unique combination of substituents that may confer distinct chemical and biological properties.
Applications: While similar compounds may share some applications, the specific arrangement of substituents in this compound can lead to unique interactions and effects, making it valuable for targeted research and development.
Propiedades
Fórmula molecular |
C9H10N2 |
|---|---|
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
5-ethynyl-N,6-dimethylpyridin-3-amine |
InChI |
InChI=1S/C9H10N2/c1-4-8-5-9(10-3)6-11-7(8)2/h1,5-6,10H,2-3H3 |
Clave InChI |
FVAPHARPLNZURF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=N1)NC)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[Tert-butyl(dimethyl)silyl]oxy-5-ethoxy-5-oxopentanoic acid](/img/structure/B12072371.png)



![3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B12072394.png)
![N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine](/img/structure/B12072408.png)






